Ethyl 5-methylidene-6-oxopyridine-3-carboxylate
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Overview
Description
Ethyl 5-methylidene-6-oxopyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methylidene-6-oxopyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where ethyl acetoacetate reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylidene-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Ethyl 5-methylidene-6-oxopyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methylidene-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxopyrrolidine-3-carboxylate
- Methyl 1-methyl-6-oxopyridine-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
Uniqueness
Ethyl 5-methylidene-6-oxopyridine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 5-methylidene-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-3-13-9(12)7-4-6(2)8(11)10-5-7/h4-5H,2-3H2,1H3 |
InChI Key |
INYPJUMTARDEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C)C(=O)N=C1 |
Origin of Product |
United States |
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